molecular formula C9H7ClF3NO2 B1409146 Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate CAS No. 1838637-18-5

Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate

Cat. No. B1409146
M. Wt: 253.6 g/mol
InChI Key: ZBZHSRGJKCZRJU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate, also known as 2-CFDFA, is an organic compound commonly used in laboratory experiments to study the biochemical and physiological effects of certain compounds. It is a derivative of the pyridine group and is used in a variety of scientific research applications.

Scientific Research Applications

  • Electrosynthesis :Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate has been utilized in electrosynthesis processes. Philippe Clavel et al. (2000) demonstrated the preparation of ethyl-2,2-difluoro-2-trimethylsilylacetate through electrolysis, showcasing the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles. This indicates its utility in molar scale synthesis and as a difluoromethylene building block precursor in organic synthesis (Clavel et al., 2000).

  • Radical Reactions and Synthesis of Fluorinated Compounds :The compound has been involved in radical reactions for synthesizing fluorinated organic compounds. I. Kondratov et al. (2015) detailed the use of ethyl/methyl 2-bromo-2,2-difluoroacetate in Na2S2O4-mediated radical additions to vinyl ethers, further contributing to the synthesis of difluoromethylphosphonate- and (difluoromethylphenyl)sulfonyl-substituted alkyl acetals, highlighting its role in fluorinated compound synthesis (Kondratov et al., 2015).

  • Catalyst-Free Domino Reactions :The compound has been employed in catalyst-free domino reactions. Yu Zhao et al. (2020) described its use in synthesizing various furan derivatives, showcasing its potential in chemical synthesis without the need for catalysts (Zhao et al., 2020).

  • Visible Light Promoted Reactions :Visible light-driven photocatalysis has been another field of application. N. Zhou et al. (2017) used the compound in visible light induced carbodifluoroalkylation of homopropargylic alcohols, demonstrating the compound's reactivity and utility in photochemical processes (Zhou et al., 2017).

  • Direct Acetylation Reactions :The compound has been used in acetylation reactions as well. Y. Furukawa et al. (2020) highlighted its use in visible-light-driven direct 2,2-difluoroacetylation, indicating its utility in synthesizing difluoroacetyl compounds and further expanding its role in organic synthesis (Furukawa et al., 2020).

properties

IUPAC Name

ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)9(12,13)7-6(11)3-5(10)4-14-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZHSRGJKCZRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)Cl)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
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Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate

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